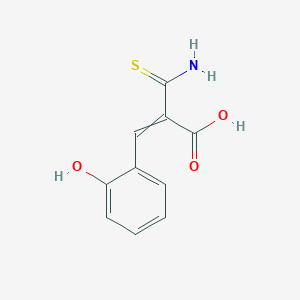

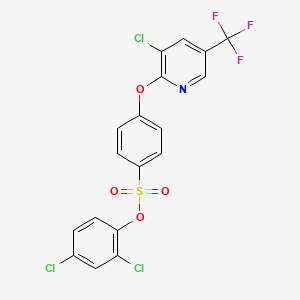

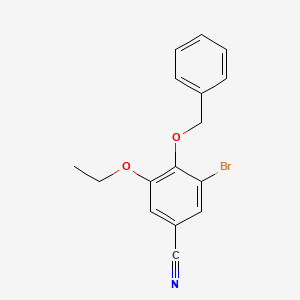

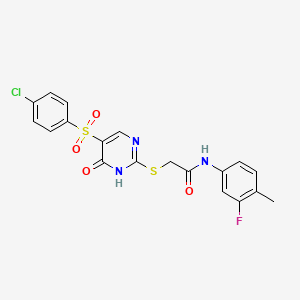

![molecular formula C22H18N2O4 B3000339 N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide CAS No. 223261-59-4](/img/structure/B3000339.png)

N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide” is a derivative of dibenzo[b,f][1,4]oxazepine (DBO), which is of growing pharmaceutical interest . DBO derivatives possess an array of pharmacological activities .

Synthesis Analysis

DBO derivatives can be synthesized through various methods. One of the reported methods includes cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Other methods include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .Molecular Structure Analysis

The molecular formula of “N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide” is C22H18N2O3. The DBO ring system is of particular interest because it is found in many physiologically active compounds .Chemical Reactions Analysis

The synthesis of DBO derivatives involves base-catalyzed intramolecular nucleophilic substitution for the 2-nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids .Physical And Chemical Properties Analysis

The molecular weight of “N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide” is 358.397.Scientific Research Applications

Pharmacological Activities

Dibenzo[b,f][1,4]oxazepine (DBO) derivatives, which include the compound , possess an array of pharmacological activities . They are of growing pharmaceutical interest due to their diverse biological activities .

Antidepressants

Compounds containing the DBO ring system are found in many physiologically active compounds, including antidepressants . This suggests that the compound could potentially be used in the development of new antidepressant drugs .

Analgesics

DBO derivatives have also been found in analgesics . This indicates that the compound could have potential applications in pain management .

Calcium Channel Antagonists

DBO derivatives have been found in calcium channel antagonists . These are drugs that disrupt the movement of calcium through calcium channels, which could suggest a potential application of the compound in treating conditions like hypertension and angina .

Histamine H4 Receptor Agonist

DBO derivatives have been found in histamine H4 receptor agonists . This suggests that the compound could potentially be used in the treatment of inflammatory and immune disorders .

HIV-1 Reverse Transcriptase Inhibitor

DBO derivatives have been found in non-nucleoside HIV-1 reverse transcriptase inhibitors . This indicates that the compound could potentially be used in the treatment of HIV .

Lachrymatory Agent

DBO derivatives have been found in lachrymatory agents . These are substances that cause tears or stinging of the eyes, suggesting a potential application of the compound in defensive sprays .

Synthetic Chemistry

DBO derivatives have been synthesized using various methods, including cyclocondensation with two precursors, copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation . This suggests that the compound could be used in the development of new synthetic methods .

Future Directions

properties

IUPAC Name |

4-methoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c1-13-3-9-20-18(11-13)24-22(26)17-12-15(6-10-19(17)28-20)23-21(25)14-4-7-16(27-2)8-5-14/h3-12H,1-2H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAXXCXBJMEKCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)butanamide](/img/structure/B3000260.png)

![2-Amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3000268.png)

![Isobutyl 2-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3000270.png)

![tert-butyl [2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetate](/img/structure/B3000272.png)